Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate
Description
Methyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a hydroxyl group at position 6, a ketone at position 2, and a methyl ester moiety at position 3 of the chromene core. Coumarins are widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. This compound’s structure positions it as a key intermediate or target molecule in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H8O5 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl 6-hydroxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H8O5/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5,12H,1H3 |
InChI Key |
BEJXYAGCHKGIOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)O)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the cyclization of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions. One common method includes the reaction of salicylaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the chromene core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the chromene core can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 6-oxo-2H-chromene-3-carboxylate.
Reduction: Formation of 6-hydroxy-2H-chromene-3-carboxylate.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Antioxidant Activity
Enzyme Inhibition
- QSAR models for lipoxygenase inhibition highlight descriptors like C-026 (atom-centered fragments) and RDF035p (radial distribution function), which are influenced by substituent electronic properties. For example, electron-withdrawing groups (e.g., -Br) may enhance inhibition by stabilizing enzyme-ligand interactions .
- The methyl ester’s compact size may favor steric compatibility in enzyme active sites compared to bulkier esters.
Biological Activity
Methyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate, a derivative of the coumarin family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a chromene backbone with a carboxylate group and hydroxyl substitution at the 6-position. Its molecular formula is , and it exhibits significant planar characteristics conducive to biological interactions.
Antimicrobial Activity
Research has demonstrated that various coumarin derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the compound's effectiveness against several bacterial strains:
| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 | |
| Pseudomonas aeruginosa | 1.0 | 2.0 |
These results indicate a strong inhibitory effect against Gram-positive bacteria, with the compound displaying lower MIC values compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
This compound has also shown potential as an anticancer agent. In vitro studies have reported cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical) | 5.5 |
| HepG2 (liver) | 6.0 |
| C6 (rat glioma) | 4.8 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, this compound has been identified as an inhibitor of several enzymes:
- Phospholipase A2 : It irreversibly inhibits sPLA2 with an IC50 of approximately 3.1 nmol, which is significant for inflammatory response modulation .
- DNA Gyrase : The compound has shown inhibitory activity against DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values ranging from 12.27 to 31.64 µM .
Case Studies
A notable case study involved the synthesis of this compound derivatives and their evaluation for biological activity:
- Synthesis : The compound was synthesized via a Pechmann reaction involving phenolic compounds and malonic acid derivatives.
- Biological Evaluation : The synthesized derivatives were tested for antimicrobial and anticancer activities, revealing that structural modifications significantly influenced their potency.
Q & A
What are the established synthetic routes for Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
Level : Basic
Answer :
The synthesis typically involves the Pechmann condensation, where substituted phenols react with β-keto esters under acidic conditions. For example:
- Substrate Selection : Use 6-hydroxy-substituted phenol derivatives (e.g., resorcinol analogs) and methyl acetoacetate.
- Acid Catalysts : Concentrated sulfuric acid or BF₃·Et₂O (boron trifluoride diethyl etherate) are common catalysts, with BF₃·Et₂O offering milder conditions and reduced side reactions .
- Solvent Optimization : Anhydrous ethanol or dichloromethane minimizes hydrolysis of the ester group .
- Purification : Recrystallization from ethanol or ether yields pure crystals, with melting points (mp) serving as a purity indicator (e.g., mp ~184–186°C for ethyl analogs) .
How can hydrogen bonding and crystal packing patterns of this compound be systematically analyzed?
Level : Advanced
Answer :
Graph set analysis (based on Etter’s formalism) is critical for mapping hydrogen-bonded networks:
- Hydrogen Bond Donors/Acceptors : The 6-hydroxy group acts as a donor, while the carbonyl (C=O) groups at positions 2 and 3 serve as acceptors .
- Crystallographic Tools : SHELX software (e.g., SHELXL for refinement) enables precise determination of intermolecular interactions. For example, coumarin derivatives often form R₂²(8) motifs via O–H···O bonds .
- Challenges : Disorder in the hydroxyl group or ester moiety may require high-resolution data (e.g., synchrotron sources) and twin refinement protocols in SHELXL .
What spectroscopic techniques are most effective for characterizing this compound?
Level : Basic
Answer :
- ¹H/¹³C NMR :
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .
- IR : Strong C=O stretches at ~1700–1750 cm⁻¹ and O–H stretches at ~3200–3500 cm⁻¹ .
How do structural modifications at the 6-hydroxy position influence bioactivity or physicochemical properties?
Level : Advanced
Answer :
- Functionalization Strategies :
- SAR Studies : Compare bioactivity data (e.g., IC₅₀ values) of methyl 6-hydroxy analogs with ethyl or allyl esters to assess steric/electronic effects .
What computational methods are used to predict the compound’s reactivity or supramolecular assembly?
Level : Advanced
Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic (hydroxyl) and electrophilic (carbonyl) sites .
- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to validate hydrogen-bonding patterns observed experimentally .
- Docking Studies : For biological targets (e.g., enzymes), AutoDock Vina can model binding interactions, guided by crystallographic data from related coumarins .
How can contradictions in reported melting points or spectral data be resolved?
Level : Advanced
Answer :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. For example, ethyl 6-hydroxy-2-oxocoumarin-3-carboxylate has a reported mp of 184–186°C, but deviations may arise from residual solvents .
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms, which may explain mp variations .
- Data Reproducibility : Cross-validate NMR shifts with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and internal standards (e.g., TMS) .
What strategies are effective for scaling up synthesis without compromising purity?
Level : Basic
Answer :
- Batch Reactor Optimization : Use controlled addition of BF₃·Et₂O to prevent exothermic side reactions.
- Continuous Flow Systems : Microreactors improve heat/mass transfer, reducing reaction time and byproducts .
- Green Chemistry : Replace sulfuric acid with recyclable ionic liquids (e.g., [BMIM][BF₄]) to enhance sustainability .
How does the compound’s photostability impact its applicability in optoelectronic materials?
Level : Advanced
Answer :
- UV-Vis Spectroscopy : Monitor λmax shifts under prolonged UV exposure. Methyl coumarins typically exhibit λmax ~300–350 nm, with degradation indicated by hypsochromic shifts .
- Accelerated Aging Tests : Expose thin films to 365 nm UV light (1 mW/cm²) and measure fluorescence decay using time-resolved spectroscopy .
- Stabilization Methods : Encapsulate in PMMA matrices or introduce electron-withdrawing substituents (e.g., nitro groups) to reduce photodegradation .
What are the limitations of X-ray crystallography in resolving this compound’s structure?
Level : Advanced
Answer :
- Crystal Quality : Poor diffraction (e.g., <1.0 Å resolution) due to flexible ester groups requires cryocooling (100 K) and high-brilliance sources (e.g., synchrotrons) .
- Disorder Modeling : Use SHELXL’s PART instructions to refine disordered hydroxyl or methyl groups .
- Twinned Crystals : Implement twin law matrices (e.g., -h, -k, l) in SHELXL for successful refinement .
How can the compound serve as a precursor for functional materials or bioactive derivatives?
Level : Advanced
Answer :
- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Zn²⁺) via the carbonyl and hydroxyl groups to form luminescent MOFs .
- Anticancer Agents : Modify the 3-carboxylate group to pro-drug esters (e.g., ethyl or benzyl) for enhanced cellular uptake, guided by SAR studies on analog cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
